2-Hydrazinylidene-1,2-diphenylethanone
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Overview
Description
“2-Hydrazinylidene-1,2-diphenylethanone” is a chemical compound with the molecular formula C14H12N2O . It is also known by other names such as Benzilmonohydrazone and Benzilhydrazon . The compound appears as an off-white or light yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of “this compound” has been investigated using X-ray crystallography . A global glide disorder was discovered during an X-ray investigation of the crystal structure at room temperature . This disorder seems to be connected with the need for stabilization of the somewhat rigid but mobile and unstable molecular structure .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 224.26 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of three . Its exact mass and monoisotopic mass are 224.094963011 g/mol . The topological polar surface area is 55.4 Ų .Scientific Research Applications
Synthesis and Structural Analysis
2-Hydrazinylidene-1,2-diphenylethanone is a key intermediate in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis and cyclization of 4-oxo-2-enoic acids derivatives, demonstrating the compound's versatility in forming diverse chemical structures with potential applications in material science and drug discovery (Komarova et al., 2010).
Biological Activity
Research has explored the biological activities of derivatives of this compound, including their analgesic and antibacterial properties. These studies have identified compounds with activities comparable to or exceeding those of reference drugs, highlighting the potential of this compound derivatives in developing new therapeutic agents (Bykov et al., 2018).
Material Science
In the realm of materials science, derivatives of this compound have been used to synthesize novel polyurethanes with specific acoustic properties and solubility parameters. These materials, characterized by their semicrystalline and amorphous structures, have potential applications in various industrial and technological fields (Raghu et al., 2007).
Catalysis
The compound's derivatives have also found use in catalysis, as demonstrated by their application in asymmetric transfer hydrogenation of aromatic ketones. This illustrates the compound's contribution to the development of efficient and selective catalytic processes in synthetic organic chemistry (Gao et al., 1996).
Molecular Design and Device Applications
Furthermore, this compound is a building block in molecular design, contributing to the development of new heterocyclic systems with antiviral activity and other pharmaceutical interests. Its versatility facilitates the creation of novel compounds with potential applications ranging from medicinal chemistry to nanotechnology (Hashem et al., 2007).
Mechanism of Action
Target of Action
It has been synthesized and studied for its potential inhibitory effects on sars-cov-2 .
Mode of Action
It’s known that the compound exhibits azo-hydrazone tautomeric equilibria. More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that the compound is involved in the synthesis of benzoin , which is an important chemical intermediate used in various applications.
Pharmacokinetics
An in silico assessment suggests that the molecule obeys lipinski’s rule, indicating good oral bioavailability
Result of Action
It has been synthesized and studied for its potential inhibitory effects on sars-cov-2 . More research is needed to fully understand the results of its action.
Action Environment
It’s known that the compound exhibits azo-hydrazone tautomeric equilibria, which could potentially be influenced by environmental factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
It is known that Schiff bases, such as 2-Hydrazinylidene-1,2-diphenylethanone, can interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the Schiff base and the biomolecules it interacts with.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydrazinylidene-1,2-diphenylethanone involves the condensation of hydrazine hydrate with 1,2-diphenylethanone in the presence of an acid catalyst.", "Starting Materials": [ "Hydrazine hydrate", "1,2-diphenylethanone", "Acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 1,2-diphenylethanone to a round-bottom flask", "Add hydrazine hydrate to the flask and stir the mixture", "Add a few drops of acid catalyst to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the solid product", "Wash the product with cold water and dry it in a vacuum oven", "Recrystallize the product from a suitable solvent to obtain pure 2-Hydrazinylidene-1,2-diphenylethanone" ] } | |
CAS No. |
5344-88-7 |
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(2Z)-2-hydrazinylidene-1,2-diphenylethanone |
InChI |
InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13- |
InChI Key |
CDQPGWNBSOSEMZ-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N)/C(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |
physical_description |
Off-white or light yellow crystalline powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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